2-(3-Azidopropanamido)-2-cyclopropylacetic acid
Description
2-(3-Azidopropanamido)-2-cyclopropylacetic acid is a cyclopropane-containing carboxylic acid derivative with a unique azide-functionalized amide group. Its structure comprises a cyclopropyl ring attached to an acetic acid backbone and a 3-azidopropanamide substituent. The azide group confers reactivity for applications such as click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), making it valuable in bioconjugation, drug discovery, and materials science.
Properties
IUPAC Name |
2-(3-azidopropanoylamino)-2-cyclopropylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O3/c9-12-10-4-3-6(13)11-7(8(14)15)5-1-2-5/h5,7H,1-4H2,(H,11,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYUTOFTEDUVCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C(=O)O)NC(=O)CCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Azidopropanamido)-2-cyclopropylacetic acid typically involves multiple steps, starting with the preparation of 3-azidopropanoic acid. This can be achieved by reacting 3-azidopropylamine with a suitable carboxylating agent. The cyclopropylacetic acid moiety can be introduced through a coupling reaction, often facilitated by coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in a solvent like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-(3-Azidopropanamido)-2-cyclopropylacetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often replacing a leaving group in the presence of a nucleophile.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in a polar aprotic solvent like acetonitrile (CH3CN) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Cycloaddition: Copper(I) sulfate (CuSO4) and sodium ascorbate in a mixture of water and an organic solvent like dichloromethane (CH2Cl2).
Major Products
Substitution: Formation of alkyl azides.
Reduction: Formation of primary amines.
Cycloaddition: Formation of 1,2,3-triazoles.
Scientific Research Applications
2-(3-Azidopropanamido)-2-cyclopropylacetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-Azidopropanamido)-2-cyclopropylacetic acid largely depends on the specific application and the target molecule. In bioorthogonal chemistry, the azide group can react with alkyne-functionalized molecules through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming stable triazole linkages. This reaction is highly specific and occurs under mild conditions, making it suitable for use in living systems .
Comparison with Similar Compounds
Structural Analogues and Key Differences
(a) 2-(Benzylamino)-2-cyclopropylacetic Acid (CAS 323586-38-5)
- Structure: Cyclopropyl-acetic acid backbone with a benzylamino substituent.
- Molecular Formula: C₁₂H₁₅NO₂.
- Molecular Weight : 205.25 g/mol.
- Stability : Stable at -80°C for 6 months or -20°C for 1 month.
Comparison :
- The benzylamino group lacks the azide’s reactivity, making it unsuitable for bioconjugation.
- Higher hydrophobicity due to the benzyl group compared to the azidopropanamido substituent.
(b) (S)-2-((tert-Butoxycarbonyl)amino)-2-cyclopropylacetic Acid (CAS 155976-13-9)
- Structure: Cyclopropyl-acetic acid with a Boc-protected amino group.
- Molecular Formula: C₁₀H₁₇NO₄.
- Molecular Weight : 215.25 g/mol.
- Stability : Requires inert atmosphere and room-temperature storage.
- Applications : Intermediate in peptide synthesis (Boc group enables controlled deprotection).
Comparison :
- Lower molecular weight than the azide-containing analog due to simpler substituents.
(c) 3-(3,3-Difluorocyclobutyl)-2-acetamidopropanoic Acid (CAS 1850177-79-5)
- Structure : Cyclobutyl ring with difluoro and acetamido groups.
- Molecular Formula: C₉H₁₁F₂NO₃.
- Applications : Undisclosed (fluorine atoms may enhance metabolic stability).
Comparison :
- Cyclobutyl vs. cyclopropyl ring: Larger ring size reduces strain but may alter conformational flexibility.
- Fluorine substituents increase polarity compared to the azide group.
Physicochemical and Functional Properties
Research and Industrial Relevance
- Azide Advantage: The azide group in 2-(3-azidopropanamido)-2-cyclopropylacetic acid enables applications in targeted drug delivery (e.g., antibody-drug conjugates) and polymer chemistry, unlike its benzylamino or Boc-protected analogs .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 2-(3-azidopropanamido)-2-cyclopropylacetic acid, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions:
Cyclopropane Core Formation : Start with cyclopropane-containing precursors, such as 2-cyclopropylacetic acid derivatives (e.g., tert-butoxycarbonyl (Boc)-protected intermediates) .
Azide Incorporation : Introduce the azide group via substitution or coupling reactions. For example, Ugi multicomponent reactions using 2-azido-propanoic acid derivatives with amines, aldehydes, and isonitriles under mild conditions (methanol, room temperature) .
Purification : Use HPLC or column chromatography to isolate the product, ensuring >95% purity. Monitor by NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
- Optimization : Adjust stoichiometry, solvent polarity, and temperature to minimize side reactions (e.g., azide reduction).
Q. How can researchers validate the structural integrity of 2-(3-azidopropanamido)-2-cyclopropylacetic acid?
- Analytical Tools :
- NMR Spectroscopy : Confirm stereochemistry (e.g., cyclopropane ring protons at δ 0.5–1.5 ppm) and azide group absence of degradation .
- Mass Spectrometry : Use APCI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
- Elemental Analysis : Match experimental C/H/N/O percentages with theoretical values (e.g., ±0.3% tolerance) .
Q. What are the stability considerations for handling the azide functional group in this compound?
- Safety Protocols :
- Avoid thermal stress (>80°C) or shock to prevent explosive decomposition.
- Store at –20°C in amber vials under inert gas (argon).
- Follow institutional Chemical Hygiene Plans, including 100% compliance with safety exams for lab personnel .
Advanced Research Questions
Q. How does the cyclopropyl group influence the compound’s conformational rigidity and biological activity?
- Mechanistic Insight : The cyclopropane ring imposes torsional strain, restricting bond rotation. This enhances binding selectivity to enzyme pockets (e.g., peptidases or kinases) by pre-organizing the molecule into bioactive conformations .
- Structure-Activity Relationship (SAR) : Compare analogues lacking the cyclopropyl group (e.g., linear alkyl chains) to demonstrate reduced potency in enzyme inhibition assays .
Q. What methodologies are recommended for studying the reactivity of the azide group in bioorthogonal applications?
- Click Chemistry :
- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : React with alkynes (e.g., propargyl-modified biomolecules) in PBS buffer (pH 7.4) with Cu(I) catalysts. Monitor by fluorescence or LC-MS .
- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : Use dibenzocyclooctyne (DBCO) derivatives for metal-free labeling in live-cell imaging .
Q. How can researchers address discrepancies in reported synthetic yields or purity across studies?
- Troubleshooting :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
